5,5-Dimethyl-1-(naphthalen-1-yl)imidazolidine-2,4-dione
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Overview
Description
5,5-Dimethyl-1-(naphthalen-1-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C14H12N2O2 It is a derivative of imidazolidine-2,4-dione, featuring a naphthalene ring attached to the imidazolidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1-(naphthalen-1-yl)imidazolidine-2,4-dione typically involves the reaction of naphthalene derivatives with imidazolidine-2,4-dione under specific conditions. One common method includes the use of naphthalene-1-carboxaldehyde and 5,5-dimethylhydantoin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in an organic solvent such as ethanol or methanol, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1-(naphthalen-1-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthalene-1,4-dione derivatives.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
5,5-Dimethyl-1-(naphthalen-1-yl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1-(naphthalen-1-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylhydantoin: A simpler derivative of imidazolidine-2,4-dione without the naphthalene ring.
Naphthalene-1-carboxaldehyde: A precursor used in the synthesis of the compound.
Other substituted imidazolidine-2,4-diones: Compounds with different substituents on the imidazolidine ring.
Uniqueness
5,5-Dimethyl-1-(naphthalen-1-yl)imidazolidine-2,4-dione is unique due to the presence of both the naphthalene ring and the imidazolidine-2,4-dione core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
60984-47-6 |
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Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5,5-dimethyl-1-naphthalen-1-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H14N2O2/c1-15(2)13(18)16-14(19)17(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,16,18,19) |
InChI Key |
TYBWNIPVEQNKTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)N1C2=CC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
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